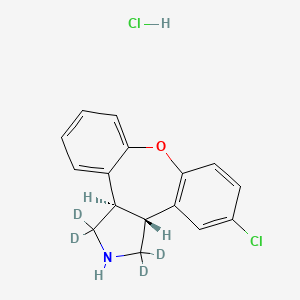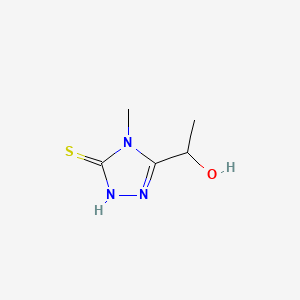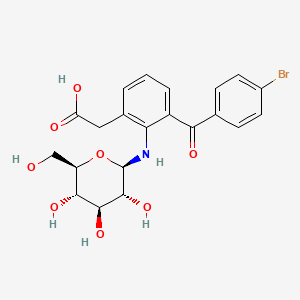
Bromfenac N-|A-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromfenac N-|A-D-Glucoside is a chemical compound with the formula C21H22BrNO8 . It is an unusual conjugate of Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . The chemical name of Bromfenac N-|A-D-Glucoside is 2-(3-(4-Bromobenzoyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)phenyl)acetic acid .
Molecular Structure Analysis
Bromfenac N-|A-D-Glucoside contains a total of 55 bonds. There are 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, and 1 ether .Aplicaciones Científicas De Investigación
Bromfenac was initially expected to metabolize in rats to an acyl glucuronide, but research showed it forms an unusual conjugate, Bromfenac N-glucoside, indicating its unique metabolic pathway in certain animals (Kirkman et al., 1998).
Clinically, Bromfenac reaches peak plasma concentration quickly after oral administration and is extensively metabolized into glucuronide metabolites, which are excreted in urine and bile. This pharmacokinetic profile is significant in understanding its therapeutic applications and dosage adjustments in cases of renal or hepatic disease (Skjodt & Davies, 1999).
Severe hepatotoxicity associated with Bromfenac, leading to acute liver failure and necessitating liver transplantation, highlights its potential risks. This underscores the importance of careful monitoring and consideration of safer alternatives (Fontana et al., 1999).
In ophthalmology, topical Bromfenac has been found effective in reducing retinal gliosis and inflammation after optic nerve crush in animal models, suggesting its potential therapeutic use in certain eye conditions (Rovere et al., 2016).
The bioactivation of Bromfenac and its role in hepatotoxicity has been investigated, providing insights into its mechanism of action and potential risks (Driscoll, Yadav, & Shah, 2018).
Bromfenac sodium sesquihydrate, used topically, is a selective COX-2 inhibitor with applications in ophthalmology, particularly in postoperative inflammation following cataract surgery (Carreño et al., 2012).
Propiedades
IUPAC Name |
2-[3-(4-bromobenzoyl)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO8/c22-12-6-4-10(5-7-12)17(27)13-3-1-2-11(8-15(25)26)16(13)23-21-20(30)19(29)18(28)14(9-24)31-21/h1-7,14,18-21,23-24,28-30H,8-9H2,(H,25,26)/t14-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPFOYDRLGWLCK-LNCSSOGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)NC3C(C(C(C(O3)CO)O)O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747212 |
Source


|
| Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromfenac N-|A-D-Glucoside | |
CAS RN |
212266-82-5 |
Source


|
| Record name | N-[2-(4-Bromobenzoyl)-6-(carboxymethyl)phenyl]-beta-D-glucopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


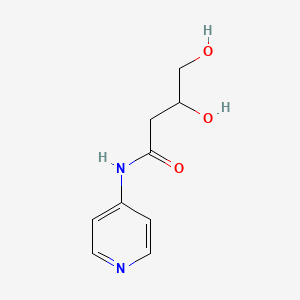
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
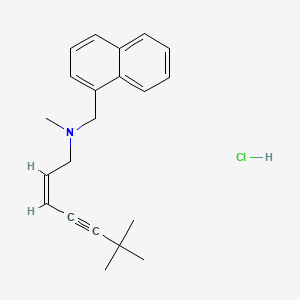
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
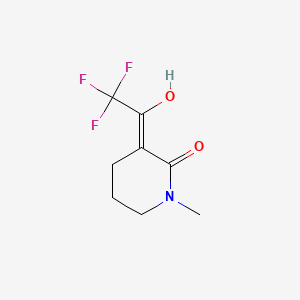
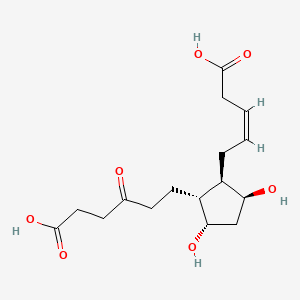
![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)
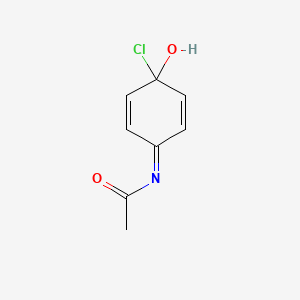
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)
